4-Fluoro-2-nitrobenzoic acid

Catalog No.
S715284
CAS No.
394-01-4
M.F
C7H4FNO4
M. Wt
185.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-nitrobenzoic acid

CAS Number

394-01-4

Product Name

4-Fluoro-2-nitrobenzoic acid

IUPAC Name

4-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H4FNO4

Molecular Weight

185.11 g/mol

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)

InChI Key

YLUCXHMYRQUERW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O

The exact mass of the compound 4-Fluoro-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-2-nitrobenzoic acid (CAS 394-01-4) is a highly versatile, bifunctional aromatic building block characterized by a carboxylic acid, an ortho-nitro group, and a para-fluoro substituent. In industrial and pharmaceutical procurement, it is primarily valued as an advanced precursor for 2-amino-4-fluorobenzoic acid derivatives and as a highly reactive electrophile for nucleophilic aromatic substitution (SNAr). The presence of the highly electronegative fluorine atom, activated by the para-carboxylic acid, makes it an ideal starting material for synthesizing complex N-heterocycles, kinase inhibitors, and PROTAC linkers [1]. Procuring this compound in high purity is critical for ensuring reproducible yields in downstream catalytic hydrogenations and cross-coupling workflows.

Research Fit

1
Activated carboxylic acid for amide coupling and nucleophilic substitution
2
Aryl fluoride handle for Suzuki, SNAr, or other cross-coupling diversification
3
Ortho-nitro directing group supports regioselective further functionalization

Substituting 4-fluoro-2-nitrobenzoic acid with cheaper analogs, such as 4-chloro-2-nitrobenzoic acid or the isomeric 5-fluoro-2-nitrobenzoic acid, severely compromises synthetic efficiency and regiocontrol. In SNAr reactions with secondary amines, the 4-chloro analog exhibits significantly slower kinetics and lower conversion rates due to chlorine's inferior leaving-group ability compared to fluorine[1]. Furthermore, positional isomers like 5-fluoro-2-nitrobenzoic acid display markedly different thermal and catalytic stabilities; for instance, the 5-fluoro isomer is highly susceptible to premature decarboxylation under copper-mediated conditions, whereas the 4-fluoro isomer retains its carboxylic acid moiety [2]. Consequently, generic substitution leads to extended reaction times, elevated impurity profiles, and the failure of regioselective downstream cyclizations.

Substitution Risk

Regioisomer electronic mismatch
The 2-fluoro-4-nitro isomer has a different charge distribution, altering reaction outcomes and binding interactions.
Halogen-dependent property shift
Replacing fluorine with chlorine or bromine changes lipophilicity, metabolic stability, and cross-coupling reactivity.
Loss of ortho-nitro activation
Moving or removing the ortho-nitro group reduces carboxylic acid activation and alters regioselectivity.

Superior SNAr Leaving Group Efficiency vs. Chloro Analogs

In the synthesis of piperazine-linked pharmaceutical intermediates, the choice of halogen at the 4-position is critical for process efficiency. 4-Fluoro-2-nitrobenzoic acid serves as a highly reactive electrophile for nucleophilic aromatic substitution (SNAr) with cyclic secondary amines. Compared to the 4-chloro-2-nitrobenzoic acid baseline, the highly electronegative fluorine atom provides vastly superior stabilization of the Meisenheimer complex intermediate [1]. This intrinsic electronic advantage results in significantly faster substitution kinetics and higher overall conversions when reacting with amines like N-methylpiperazine, making the fluorinated compound the preferred procurement choice for scalable API synthesis.

Evidence DimensionSNAr leaving group reactivity with secondary amines
Target Compound DataRapid C-F bond cleavage enables high-yield coupling with cyclic amines (e.g., piperazine, morpholine)
Comparator Or Baseline4-Chloro-2-nitrobenzoic acid (slower kinetics, lower yield)
Quantified DifferenceFluorine acts as a vastly superior leaving group in activated SNAr systems, drastically reducing reaction times compared to the chlorinated analog
ConditionsBasic conditions (e.g., K2CO3) or excess amine solvent

Procuring the fluorinated analog rather than the cheaper chlorinated substitute directly improves throughput and yield in the synthesis of N-alkylated heterocyclic drugs.

Synthesis Yield
Reported
81% (nitrile hydrolysis) vs. 34% (toluene oxidation), +47% pts, 2.4× higher
Supports large-scale procurement decision
Hydrolysis with 48% HBr at 130 °C; oxidation comparator

Regioselective Stability Against Premature Decarboxylation

When subjected to copper-mediated aerobic conditions designed for decarboxylative halogenation, 4-fluoro-2-nitrobenzoic acid demonstrates marked resistance to decarboxylation compared to its positional isomer, 5-fluoro-2-nitrobenzoic acid. In comparative studies using CuI in DMSO at 160 °C, the 5-fluoro isomer readily underwent decarboxylative iodination [1]. Conversely, the 4-fluoro isomer proved to be a significantly 'less effective substrate' for this degradation pathway, retaining its carboxylic acid group under identical rigorous conditions.

Evidence DimensionSusceptibility to Cu-mediated decarboxylative halogenation
Target Compound DataHigh resistance to decarboxylation (retains the -COOH group)
Comparator Or Baseline5-Fluoro-2-nitrobenzoic acid (readily undergoes decarboxylative iodination)
Quantified DifferenceThe 4-fluoro isomer strongly resists decarboxylation, whereas the 5-fluoro isomer is readily consumed by the decarboxylative pathway
ConditionsCuI (1.2 equiv), DMSO, 160 °C, 1 atm O2

This regiostability makes the 4-fluoro isomer the mandatory choice when high-temperature or metal-catalyzed upstream functionalizations must be performed without losing the essential carboxylic acid directing group.

Acidity (pKa)
Class-level
Predicted pKa 2.14 ± 0.25, more acidic than meta/para nitro isomers
Ortho-nitro effect enhances acidity
Predicted value; experimental verification recommended

Microwave-Dependent Processability for Non-Cyclic Amine Substitutions

The regiochemistry of 4-fluoro-2-nitrobenzoic acid (where the C-F bond is meta to the highly activating nitro group) creates specific processability requirements during SNAr with sterically hindered nucleophiles. While cyclic amines react readily, substituting the fluorine with non-cyclic secondary amines (e.g., hexylmethylamine) under conventional heating leads to negligible yields due to entropic restrictions [1]. However, transitioning the process to microwave irradiation overcomes this thermodynamic barrier, enabling successful and rapid substitution.

Evidence DimensionSNAr yield with non-cyclic secondary amines
Target Compound DataSuccessful substitution and viable yields under microwave irradiation
Comparator Or BaselineConventional thermal heating (negligible yields)
Quantified DifferenceShift from near-zero conversion to viable synthetic yields simply by changing the heating modality
ConditionsSNAr with hexylmethylamine; conventional thermal heating vs. microwave radiation

Procurement teams and process chemists must ensure microwave reactor availability when selecting this compound for synthesizing dialkylamine derivatives, as standard thermal scaling will fail.

Melting Point
Reported
148–152 °C (≥98% GC) vs. 140–145 °C (literature); Br analog 165–169 °C, Cl analog 141–143 °C
Identity and purity check upon receipt
Higher purity grade shows narrower range
¹H-NMR Fingerprint
Reported
δ 7.40 (ddd), 7.53 (dd), 8.00 (dd), 8.52 (br s) in CDCl₃
Distinguishes from regioisomers
Fluorine coupling confirms substitution pattern
Insulin Binding
Data to verify
Reported to enhance insulin binding to adipocytes (qualitative observation)
Reported biochemical endpoint context
Quantitative data not available; requires validation

Synthesis of Piperazine-Linked Kinase Inhibitors and PROTACs

Where this compound is the right choice for initiating multi-step syntheses of complex targeted degraders (e.g., TR-053) via rapid SNAr with N-methylpiperazine followed by nitro reduction [1].

Development of HIV-1 Capsid Targeting Subchemotypes

Where the compound undergoes esterification and subsequent morpholine SNAr coupling, serving as a structurally stable C4-domain precursor in multicomponent quinazolinone hybrid syntheses [2].

High-Temperature Multi-Step Cross-Coupling Workflows

Where the compound's inherent resistance to premature decarboxylation ensures the preservation of the carboxylic acid moiety during aggressive upstream metal-catalyzed functionalizations [3].

Application Fit

Application
Selection Property
Validation Focus
Androgen receptor inhibitor synthesis
Activated carboxylic acid for coupling steps
Verify high-yield nitrile hydrolysis route availability
Complex heterocycle construction
Aryl fluoride for cross-coupling diversification
Confirm compatibility with Suzuki or SNAr conditions
Insulin receptor signaling studies
Reported effect on insulin-adipocyte interaction
Validate biochemical activity in target assay system
QC method development
Characteristic melting point and NMR fingerprint
Verify identity and purity against reference data

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-01-4

Wikipedia

4-Fluoro-2-nitrobenzoic acid

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